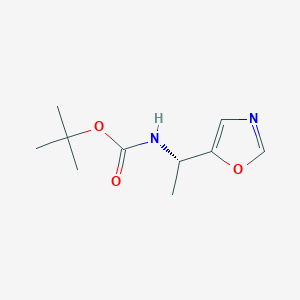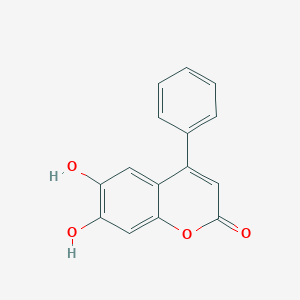
Nordalbergin
Overview
Description
Nordalbergin is a coumarin compound extracted from the wood bark of Dalbergia sissoo, a species of rosewood. It has been studied for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-neuroinflammatory effects .
Mechanism of Action
Target of Action
Nordalbergin, a coumarin isolated from the wood bark of Dalbergia sissoo, primarily targets microglial cells . Microglia are a type of glial cell located throughout the brain and spinal cord, and they act as the first and main form of active immune defense in the central nervous system .
Mode of Action
This compound interacts with its targets by suppressing the production of pro-inflammatory cytokines (TNF-α and IL-6) and a neurotoxic mediator, nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated BV2 cells . It also decreases the expression of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the Mitogen-Activated Protein Kinases (MAPKs) signaling pathway and the NLRP3 inflammasome . The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell . The NLRP3 inflammasome is a part of the immune system responsible for the activation of inflammatory responses .
Result of Action
This compound exhibits anti-inflammatory and anti-oxidative activities. It attenuates NLRP3 inflammasome activation and reduces both intracellular and mitochondrial reactive oxygen species (ROS) production by LPS-stimulated BV2 cells in a dose-dependent manner . These results suggest that this compound might have the potential to inhibit neurodegenerative disease progression .
Biochemical Analysis
Biochemical Properties
Nordalbergin has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes . It influences cell function by decreasing NF-κB activity, attenuating MAPKs signaling pathway activation by decreasing JNK and p38 phosphorylation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It suppresses iNOS and cyclooxygenase-2 expressions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been found to reduce the production of NO and pro-inflammatory cytokines in vitro and ex vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It exhibits protective effects against the infiltration of inflammatory cells and also inhibits the levels of organ damage markers (AST, ALT, BUN) by LPS-challenged mice .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Preparation Methods
Nordalbergin is typically isolated from the wood bark of Dalbergia sissoo through extraction and purification processes. The extraction involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Nordalbergin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Nordalbergin’s unique structure makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies.
Biology: This compound has shown promise in modulating biological processes, such as inflammation and oxidative stress, making it a potential candidate for studying cellular mechanisms
Medicine: This compound’s anti-inflammatory and anti-oxidative properties have been explored for potential therapeutic applications, including the treatment of neurodegenerative diseases and bacterial infections
Comparison with Similar Compounds
Nordalbergin is unique among coumarin compounds due to its specific biological activities and mechanisms of action. Similar compounds include:
Coumarin: The parent compound of this compound, known for its anticoagulant and anti-inflammatory properties.
Esculetin: A coumarin derivative with anti-inflammatory and anti-oxidative effects.
Scopoletin: Another coumarin derivative with anti-inflammatory, anti-oxidative, and antimicrobial properties
This compound stands out due to its ability to modulate multiple biological pathways and enhance the efficacy of antibiotics against resistant bacterial strains.
Properties
IUPAC Name |
6,7-dihydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNJQYCOSMOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415775 | |
| Record name | Nordalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-82-6 | |
| Record name | Nordalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nordalbergin exhibits promising anti-inflammatory effects, particularly in the context of neuroinflammation. Research suggests that it achieves this by targeting multiple pathways in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, which are key players in neuroinflammation. [] Specifically, this compound was found to:
- Attenuate MAPK signaling: this compound suppresses the activation of mitogen-activated protein kinases (MAPKs), crucial signaling molecules involved in inflammatory responses. []
- Inhibit NLRP3 inflammasome activation: The NLRP3 inflammasome is a multiprotein complex that triggers the release of pro-inflammatory cytokines. This compound effectively inhibits the activation of this complex, thereby reducing the production of inflammatory mediators like IL-1β. []
- Reduce ROS production: this compound effectively decreases the production of reactive oxygen species (ROS), both intracellularly and within mitochondria. Excessive ROS production contributes significantly to oxidative stress and inflammation, and this compound's ability to mitigate this suggests a potent antioxidant mechanism. []
A: While the provided research doesn't directly investigate this compound's structure-activity relationship in detail, a related study on coumarins and HL-60 cell differentiation offers valuable insights. [] This research highlights the significance of the 6,7-dihydroxy moiety in the coumarin structure for inducing differentiation in HL-60 cells. While this study doesn't directly investigate this compound, it underscores the importance of specific structural elements in coumarins for their biological effects. Further research is needed to fully elucidate the structure-activity relationship of this compound and identify the structural features responsible for its observed activities.
A: The solubility of this compound has been investigated in various solvents at different temperatures. [] * Solubility Order: this compound exhibits varying solubility in different solvents, with the following order observed: propanone > methanol > ethyl ethanoate > trichloromethane > water > hexane. []* Temperature Dependence: As the temperature increases, the solubility of this compound in all six tested solvents (water, methanol, propanone, ethyl ethanoate, trichloromethane, and hexane) also increases. [] This information is crucial for developing formulations and understanding its behavior in various environments.
ANone: Several analytical methods have been employed to characterize and quantify this compound:
- Ultraviolet (UV) Spectroscopy: This method has been used to determine both the dissociation constants (pKa) and solubility of this compound in different solvents. []
- ELISA (Enzyme-linked immunosorbent assay): This technique was employed to measure the secretion of inflammatory cytokines (IL-6, TNF-α, and IL-1β) from LPS-stimulated BV2 microglia cells treated with this compound. []
- Western Blot: This method was used to assess the expression levels of various proteins, including iNOS, COX-2, MAPKs, and NLRP3 inflammasome-related proteins, in LPS-stimulated BV2 microglia cells treated with this compound. []
- Flow Cytometry: This technique was utilized to measure the production of both intracellular and mitochondrial ROS in LPS-stimulated BV2 microglia cells treated with this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



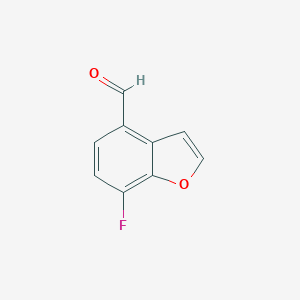
![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
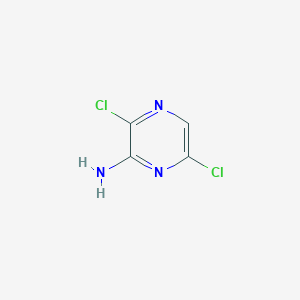
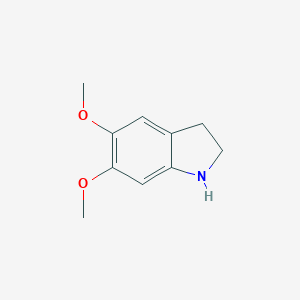
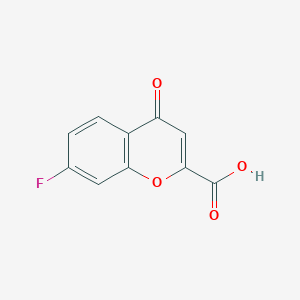
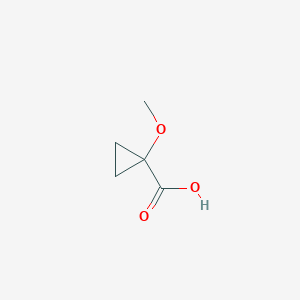
![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)
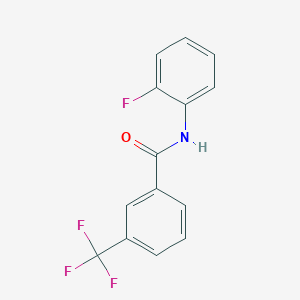

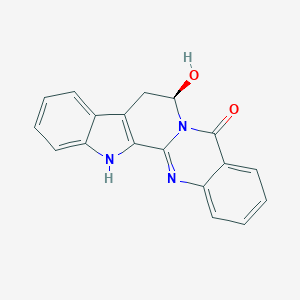
![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
